molecular formula C10H15N3O2 B2390030 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353953-06-6

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2390030
CAS No.: 1353953-06-6
M. Wt: 209.249
InChI Key: ZOELHPPPBFOGBX-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine ring substituted with an ethoxy group. The presence of these rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a cyclization reaction.

    Functionalization: Once the pyrrolidine ring is formed, it can be functionalized to introduce the pyrimidine ring.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can bind to nucleic acids or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the pyrrolidine and pyrimidine rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELHPPPBFOGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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